molecular formula C9H6F3IN2 B2994464 3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine CAS No. 95758-92-2

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine

Cat. No. B2994464
CAS RN: 95758-92-2
M. Wt: 326.061
InChI Key: NXZFAVYPSDBXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine, also known as IF-Diazirine, is a novel compound with a wide range of applications in scientific research. It is a highly reactive organometallic compound that can be used as a photo-initiator in various synthetic reactions. IF-Diazirine is also an important tool for studying biochemical and physiological processes in living organisms.

Scientific Research Applications

  • Peptide Photoaffinity Reagents : This compound has been used in the preparation of a carbene-yielding amino acid for incorporation into peptide photoaffinity reagents. The amino acid synthesized from this compound offers advantages for building peptide photoaffinity reagents (Shih & Bayley, 1985).

  • Surface Modification of Graphitic and Carbon Nanotubes : It has been shown to be useful as a photoactivated carbene precursor. This facilitates covalent surface modification of graphitic carbon and carbon nanotubes, enabling attachment of various chemical species to these surfaces (Lawrence et al., 2011).

  • Photochemical Probes : The compound has been synthesized for use as a photolabile carbene generating group. It demonstrates stability in dark conditions and rapid photolysis, making it suitable for preparing various photochemical probes (Brunner, Senn, & Richards, 1980).

  • Chemical Biology Applications : It has been involved in Friedel-Crafts alkylations when irradiated in the presence of phenol and tyrosine derivatives, suggesting potential applications in cleaner diazirines for chemical biology (Raimer & Lindel, 2013).

  • Photocrosslinking in Molecular Biology : A derivative of this compound has been used in the synthesis of a cleavable carbene-generating reagent for photocrosslinking experiments in molecular biology (Kogon, Bochkariov, Baskunov, & Cheprakov, 1992).

  • Labeling of Membrane Proteins : The compound has been used as a photoactivatable carbene precursor for selectively labeling the hydrophobic core of membranes, providing insights into the topological organization of membrane-embedded proteins (Hoppe, Brunner, & Jørgensen, 1984).

  • Material and Medicinal Chemistry : It plays a critical role in the development of novel devices and new drugs, especially in the field of materials science and medicinal chemistry (Murai & Hashimoto, 2023).

properties

IUPAC Name

3-[4-(iodomethyl)phenyl]-3-(trifluoromethyl)diazirine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IN2/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZFAVYPSDBXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CI)C2(N=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine

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